molecular formula C17H15ClN4O3S2 B2640617 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 302951-91-3

5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2640617
CAS No.: 302951-91-3
M. Wt: 422.9
InChI Key: GMJXPDIHBNUNJW-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S2 and its molecular weight is 422.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes or receptors in the body, altering their function and leading to various effects .

Mode of Action

The exact mode of action of 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is not clearly defined in the available literature. It is likely that it interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its function, or altering its structure .

Biochemical Pathways

It is plausible that the compound affects pathways related to its targets, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of it reaches the target site in the body .

Result of Action

The effects would likely depend on the specific targets of the compound and how it interacts with them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other compounds .

Properties

IUPAC Name

5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJXPDIHBNUNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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